Bicyclo[4.1.0]heptane-3-carbaldehyde
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Overview
Description
Bicyclo[410]heptane-3-carbaldehyde is an organic compound with the molecular formula C8H12O It is a derivative of bicyclo[410]heptane, featuring a formyl group (-CHO) attached to the third carbon of the bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[4.1.0]heptane-3-carbaldehyde can be synthesized through several methods. One common approach involves the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple react with cyclohexene in diethyl ether to form bicyclo[4.1.0]heptane. The resulting compound can then be oxidized to introduce the formyl group at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Simmons-Smith reaction followed by selective oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[4.1.0]heptane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Bicyclo[4.1.0]heptane-3-carboxylic acid.
Reduction: Bicyclo[4.1.0]heptane-3-methanol.
Substitution: Depending on the nucleophile used, various substituted derivatives of bicyclo[4.1.0]heptane.
Scientific Research Applications
Bicyclo[4.1.0]heptane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo[4.1.0]heptane-3-carbaldehyde involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products. The bicyclic structure provides rigidity, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Bicyclo[4.1.0]heptane: The parent compound without the formyl group.
Bicyclo[2.2.1]heptane: A similar bicyclic compound with different ring sizes.
7-Oxabicyclo[2.2.1]heptane: A bicyclic compound with an oxygen atom in the ring.
Uniqueness: Bicyclo[4.1.0]heptane-3-carbaldehyde is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. Its rigid bicyclic structure also differentiates it from other similar compounds, influencing its chemical behavior and applications.
Properties
IUPAC Name |
bicyclo[4.1.0]heptane-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-5-6-1-2-7-4-8(7)3-6/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCVPBVIDMXXGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2CC1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1383823-47-9 |
Source
|
Record name | bicyclo[4.1.0]heptane-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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